molecular formula C14H14N2O2 B11867749 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B11867749
M. Wt: 242.27 g/mol
InChI Key: QSJWQYVPNXIPLW-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused imidazo-pyridine ring system, which is known for its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under electrocatalytic conditions . This green synthesis approach is efficient and environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitro groups to amines or reduce carbonyl compounds to alcohols.

    Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,17,18)

InChI Key

QSJWQYVPNXIPLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2CC1C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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